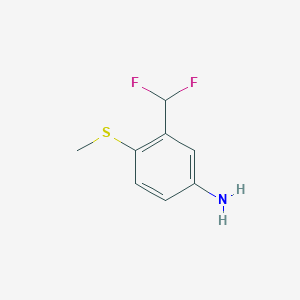

3-(Difluoromethyl)-4-(methylsulfanyl)aniline

Overview

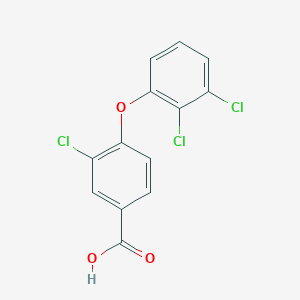

Description

3-(Difluoromethyl)-4-(methylsulfanyl)aniline is a chemical compound with the molecular formula C7H7F2N . It is a clear colorless to pale yellow liquid .

Synthesis Analysis

The synthesis of difluoromethyl compounds has been a topic of significant research. A review paper describes the recent advances in difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-4-(methylsulfanyl)aniline can be represented by the SMILES string NC1=CC=CC(=C1)C(F)F . The InChI Key is IDFPXKDJNDYDKA-UHFFFAOYSA-N .Chemical Reactions Analysis

Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . The construction of difluoromethyl substituted scaffolds has been a highly intriguing research topic .Physical And Chemical Properties Analysis

3-(Difluoromethyl)-4-(methylsulfanyl)aniline is a clear colorless to pale yellow liquid . The assay (GC) is ≥96.0% and the refractive index is 1.5210-1.5260 @ 20°C .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Indolin-2-ones and Other Compounds

Facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines, including 3-(Difluoromethyl)-4-(methylsulfanyl)aniline, is developed. This process is efficient in producing sulfonated oxindoles and involves sulfonyl radicals from sulfur dioxide as key intermediates (Liu, Zheng, & Wu, 2017).

Reactions with Heterocyclic CH Acids

The reaction of certain compounds with heterocyclic CH acids results in the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. The process depends on the electrophilicity of the α-carbon atom in the compound (Erkin & Ramsh, 2014).

Environmental and Biological Studies

- Degradation by Bacterial Strains: Delftia sp. AN3, a bacterial strain, can degrade aniline and does not support the growth of substituted anilines such as 3-(Difluoromethyl)-4-(methylsulfanyl)aniline. This study contributes to understanding bacterial interactions with such chemical compounds (Liu et al., 2002).

Polymerization and Material Science

Synthesis of Fluorine-Substituted Polyanilines

Research includes the synthesis of polyfluoroanilines from fluorine-substituted aniline monomers, contributing to material science and polymer research. Such studies are crucial for developing new materials with specific properties (Cihaner & Önal, 2001).

Electrochemical Behavior and Polymerization

Investigation into the electrochemical behavior of fluoro-substituted aniline monomers, including studies on their polymerization in aqueous acidic and organic media. This research aids in understanding the electrochemical properties of these compounds (Cihaner & Önal, 2002).

Pharmaceutical and Chemical Synthesis Applications

Synthesis of Difluoromethyl Ketones

The conversion of Weinreb amides to difluoromethyl ketones using difluoro(phenylsulfanyl)methyl ketones as intermediates. This process is important for pharmaceutical and synthetic organic chemistry (Phetcharawetch et al., 2017).

Difluoromethyl Bioisostere Studies

Research on compounds containing the difluoromethyl group, considering its potential as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl, thiol, or amine groups. This work is significant in drug design and medicinal chemistry (Zafrani et al., 2017).

Future Directions

properties

IUPAC Name |

3-(difluoromethyl)-4-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NS/c1-12-7-3-2-5(11)4-6(7)8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHCQWGXZHUJBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-4-(methylsulfanyl)aniline | |

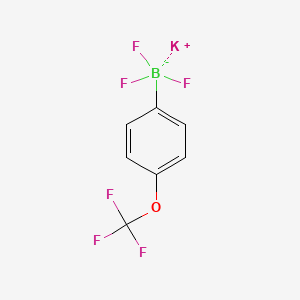

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)

![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)